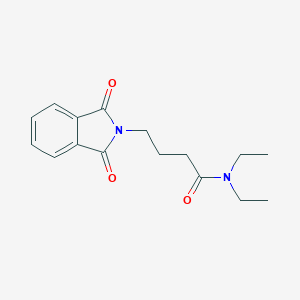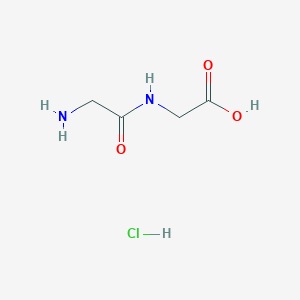
5-メチルベンゾオキサゾール
概要
説明
5-Methylbenzoxazole (5-MBO) is an aromatic heterocyclic compound that has been studied extensively due to its potential applications in a variety of fields. It is a structural analogue of benzoxazole, which is an important intermediate in the synthesis of many organic compounds. 5-MBO has been used as a ligand in coordination chemistry, as a photoinitiator for the polymerization of vinyl monomers, and as a fluorescent dye for the detection of specific proteins. It has also been used in medicinal chemistry as a drug lead compound and in the development of new drugs.
科学的研究の応用
製薬用途
5-メチルベンゾオキサゾールは、さまざまな医薬品開発における重要な成分であることが判明しました . これは、製薬用途に関連する一連のアリール、ヘテロアリール、および薬物様求電子剤の合成に使用されてきました .
抗菌活性
5-メチルベンゾオキサゾールを含むベンゾオキサゾール誘導体は、顕著な抗菌活性を示しています . それらは、枯草菌、大腸菌、緑膿菌、肺炎桿菌、チフス菌などのさまざまな細菌株、およびカンジダ・アルビカンスやアスペルギルス・ニガーなどの真菌株に対してテストされています .
抗癌活性
特定のベンゾオキサゾール誘導体は、有望な抗癌活性を示しています。 in vitroでの抗癌活性は、ヒト結腸直腸癌(HCT116)細胞株を用いて決定されました . 一部の化合物は、標準薬である5-フルオロウラシルよりも優れた抗癌活性を示しました .
抗炎症活性
ベンゾオキサゾール誘導体は、その抗炎症作用について研究されています . これは、5-メチルベンゾオキサゾールが、新しい抗炎症薬の開発のための潜在的な候補であることを意味します。
抗真菌活性
ベンゾオキサゾール誘導体は、抗菌特性に加えて、抗真菌特性も有することが判明しています . それらは、カンジダ・アルビカンスやアスペルギルス・ニガーなどの真菌株に対してテストされています .
抗パーキンソン活性
Safety and Hazards
将来の方向性
Benzoxazole derivatives, including 5-Methylbenzoxazole, have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on developing new synthetic strategies and exploring the wide range of biological activities of these compounds .
作用機序
Target of Action
5-Methylbenzoxazole, a derivative of benzoxazole, is a compound that has been found to interact with various biological targets. Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological activities such as antibacterial , antifungal , anticancer , anti-inflammatory , and more . .
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been reported to target a wide range of metabolic pathways and cellular processes in various disease pathologies .
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
生化学分析
Biochemical Properties
Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzoxazole derivatives have shown inhibitory activity against carbonic anhydrases, enzymes crucial for maintaining pH balance in the body .
Cellular Effects
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities . These activities suggest that 5-Methylbenzoxazole may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzoxazole derivatives have been found to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been used in various in vitro and in vivo studies, suggesting potential stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Animal models are commonly used in biomedical research to study the toxic or adverse effects of various compounds at high doses .
Metabolic Pathways
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, suggesting potential involvement in various metabolic pathways .
Transport and Distribution
Benzoxazole derivatives have been found to interact with various biomolecules, potentially affecting their localization or accumulation .
Subcellular Localization
Benzoxazole derivatives have been found to interact with various biomolecules, potentially affecting their activity or function .
特性
IUPAC Name |
5-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIAVBGIRDRQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369305 | |
| Record name | 5-Methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10531-78-9 | |
| Record name | 5-Methylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of 5-Methylbenzoxazole in materials science?
A1: 5-Methylbenzoxazole derivatives have shown promise as interfacial materials in organic solar cells (OSCs). Specifically, they can be incorporated between the zinc oxide layer and the active layer to enhance charge injection/extraction properties. This can lead to improved short-circuit current density (JSC) and power conversion efficiency (PCE). For example, a study demonstrated that incorporating 4-bis(5-phenyl-2-oxazolyl)benzene (E3), a 5-methylbenzoxazole derivative, as an interlayer in an inverted OSC architecture resulted in a significant increase in PCE, reaching 16.52%. []
Q2: How is 5-Methylbenzoxazole typically used in coordination chemistry?
A2: 5-Methylbenzoxazole can act as a ligand in coordination complexes with transition metals. For example, it can react with cobalt(II) chloride to form trans-Dichlorobis{2-[2-(4-methoxyphenyl)ethenyl]-5-methyl-1,3-benzoxazole-κN}cobalt(II). This complex features a slightly distorted tetrahedral geometry around the cobalt center, with two nitrogen atoms from two 5-methylbenzoxazole ligands and two chloride ions coordinating to the metal. []
Q3: Are there any known examples of 5-Methylbenzoxazole derivatives exhibiting biological activity?
A3: Yes, certain derivatives of 5-Methylbenzoxazole have been investigated for their potential antitumor activity. Studies have shown that some 2-(1-substituted-1H-[1,2,3]-triazol-4-methylthio)-5-methylbenzoxazole compounds demonstrate inhibitory activity against CDC25B, a key enzyme involved in cell cycle regulation. These findings suggest that further exploration of 5-Methylbenzoxazole derivatives could lead to the development of novel anticancer agents. []
Q4: Can 5-Methylbenzoxazole be used as a building block in organic synthesis?
A4: Absolutely. 5-Methylbenzoxazole serves as a versatile starting material for synthesizing various heterocyclic compounds. It can undergo reactions like cycloadditions with diphenylketen, leading to the formation of oxazinone derivatives. These adducts can further react with nucleophiles, offering diverse synthetic possibilities. [] Another example involves its reaction with diphenylacetyl chloride under basic conditions, which yields 2-isocyano-4-methylphenyl diphenylacetate, a compound with a rare easily accessible odorless isocyanide group. []
Q5: Are there established analytical methods for the detection and quantification of 5-Methylbenzoxazole and its derivatives?
A5: Yes, High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector has proven effective in separating and quantifying 5-methylbenzoxazole isomers. This method offers good linearity and low detection limits, making it suitable for analyzing these compounds in various matrices. []
Q6: Have any allergic reactions been associated with 5-Methylbenzoxazole?
A6: While not extensively documented, there have been reports of allergic contact dermatitis linked to 2-phenyl-5-methylbenzoxazole, a derivative of 5-methylbenzoxazole. This highlights the importance of considering potential sensitization and allergenic properties when working with this compound and its derivatives, particularly in applications involving human exposure. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)

![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)


![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)



